An In-depth Technical Guide to 2-Ethylhexanoic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 2-Ethylhexanoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and biological interactions of 2-Ethylhexanoic acid (2-EHA). The information is curated for professionals in research, scientific, and drug development fields, with a focus on detailed data presentation, experimental methodologies, and visual representations of key processes.
Chemical Structure and Identification
2-Ethylhexanoic acid is a branched-chain carboxylic acid. Its structure consists of a six-carbon hexanoic acid backbone with an ethyl group attached to the alpha-carbon (the carbon adjacent to the carboxyl group).[1] This chiral center means that 2-EHA exists as a racemic mixture of two enantiomers: (R)-2-ethylhexanoic acid and (S)-2-ethylhexanoic acid, though it is typically supplied as a racemate.[2]
The molecular formula for 2-Ethylhexanoic acid is C₈H₁₆O₂.[2] Key identifiers for this compound are provided in the table below.
| Identifier | Value |
| CAS Number | 149-57-5[2] |
| Molecular Weight | 144.21 g/mol [2] |
| IUPAC Name | 2-Ethylhexanoic acid |
| Synonyms | α-Ethylhexanoic acid, 2-Ethylcaproic acid, Butylethylacetic acid[1] |
| SMILES | CCCCC(CC)C(=O)O |
| InChI | InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10) |
Physicochemical Properties
2-Ethylhexanoic acid is a colorless to light yellow, viscous liquid with a mild odor.[3] It is a combustible liquid, though it may require some effort to ignite.[3] A summary of its key physicochemical properties is presented in the following table.
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [3] |
| Odor | Mild | [3] |
| Density | 0.903 g/mL at 25 °C | [2] |
| Melting Point | -59 °C | [2] |
| Boiling Point | 228 °C | [2] |
| Solubility in water | Slightly soluble (1.4 g/L at 25 °C) | [3] |
| Solubility in organic solvents | Soluble in alcohol, ether, and acetone | |
| pKa | 4.819 | [2] |
| Refractive Index (n20/D) | 1.425 | [2] |
Synthesis of 2-Ethylhexanoic Acid
The industrial production of 2-Ethylhexanoic acid typically starts from propylene.[2] The overall process involves several key steps, which are outlined in the diagram below.
Experimental Protocol: Laboratory Scale Synthesis from 2-Ethylhexanal
A common laboratory-scale synthesis involves the oxidation of 2-ethylhexanal. The following is a representative protocol:
Materials:
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2-Ethylhexanal
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Solvent (e.g., isobutanol)
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Catalyst (e.g., N-hydroxyphthalimide)
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Oxygen or air source
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Reaction vessel (e.g., two-necked flask) with a magnetic stirrer and reflux condenser
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Gas burette to monitor oxygen uptake
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Heating and cooling system (e.g., oil bath)
Procedure:
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To a two-necked flask equipped with a magnetic stirrer and a reflux condenser connected to a gas burette, add 2-ethylhexanal, the chosen solvent, and the catalyst.
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The reaction flask is placed in an oil bath to maintain a constant temperature (e.g., 60-80 °C).
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The system is flushed with oxygen, and the gas burette is filled with oxygen at atmospheric pressure.
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The reaction mixture is stirred, and the uptake of oxygen is monitored over time.
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The reaction is typically allowed to proceed for several hours until the consumption of oxygen ceases.
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Upon completion, the reaction mixture is cooled to room temperature.
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The product, 2-Ethylhexanoic acid, can be isolated by distillation under reduced pressure.
Analysis: The conversion of 2-ethylhexanal and the selectivity for 2-Ethylhexanoic acid are determined by gas chromatography (GC) analysis of the reaction mixture.
Spectroscopic Characterization
The structure of 2-Ethylhexanoic acid can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): A typical ¹H NMR spectrum of 2-Ethylhexanoic acid will show characteristic signals for the different types of protons present in the molecule. The carboxylic acid proton will appear as a broad singlet at a high chemical shift (typically >10 ppm). The proton on the alpha-carbon will be a multiplet, and the protons of the ethyl and butyl chains will have distinct chemical shifts and splitting patterns.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a high chemical shift (typically >170 ppm).
Experimental Protocol for NMR Spectroscopy:
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Sample Preparation: Dissolve a small amount of 2-Ethylhexanoic acid (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
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Instrument: Use a standard NMR spectrometer (e.g., 400 MHz).
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Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
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Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Ethylhexanoic acid is characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.
Experimental Protocol for IR Spectroscopy (Liquid Sample):
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Sample Preparation: Place a drop of neat 2-Ethylhexanoic acid between two salt plates (e.g., NaCl or KBr).
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Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
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Analysis: Identify the characteristic absorption bands for the functional groups.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of 2-Ethylhexanoic acid. The molecular ion peak ([M]⁺) would be observed at m/z = 144.
Experimental Protocol for GC-MS:
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Sample Preparation: Dilute a sample of 2-Ethylhexanoic acid in a suitable volatile solvent.
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Instrument: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
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Chromatography: Inject the sample into the GC, where it is vaporized and separated on a capillary column.
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Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (e.g., by electron ionization), and the resulting fragments are detected.
Biological Activity and Metabolism
While not a primary signaling molecule, 2-Ethylhexanoic acid exhibits biological activity and is a metabolite of the common plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP). Its toxicological profile is of interest to drug development professionals.
Toxicological Profile
2-Ethylhexanoic acid is classified as a reproductive and developmental toxicant in animal studies.[4] Exposure to high doses in pregnant rats has been shown to cause skeletal and visceral variations in fetuses.[4]
Metabolism
In mammals, 2-Ethylhexanoic acid is metabolized in the liver. The major metabolic pathway involves oxidation to form various hydroxylated and dicarboxylic acid derivatives, which are then excreted in the urine, often as glucuronide conjugates.[5]
Applications
2-Ethylhexanoic acid and its derivatives have a wide range of industrial applications. Its metal salts, such as cobalt, manganese, and zirconium 2-ethylhexanoates, are used as driers in paints, varnishes, and inks.[2] Esters of 2-EHA are utilized as plasticizers for PVC and other polymers, as well as synthetic lubricants. It also serves as a corrosion inhibitor in automotive coolants and as a stabilizer in various materials.
